Difelikefalin
Vue d'ensemble
Description
Difelikefalin, also known as CR845, is a synthetic peptide agonist of the kappa opioid receptor . It is used in the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . It was approved by the FDA in August 2021 and later by the EMA in April 2022 .
Synthesis Analysis
Difelikefalin is synthesized using piperidine amino acid as a raw material through chemical reactions . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .
Molecular Structure Analysis
The chemical formula of Difelikefalin is C36H53N7O6 . It has an average weight of 679.863 and a mono-isotopic mass of 679.405732455 .
Chemical Reactions Analysis
Difelikefalin is not metabolized significantly, with unchanged drug representing more than 99% of systemic circulation . In healthy subjects, about 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Nephrology and Dermatology .
Summary of the Application
Difelikefalin (Korsuva™) is a synthetic peptide agonist of the kappa opioid receptor being developed by Cara Therapeutics for the treatment of pruritus . In August 2021, intravenous difelikefalin was approved in the USA for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing haemodialysis .
Methods of Application or Experimental Procedures
Difelikefalin is administered as an intravenous bolus injection at the end of each haemodialysis treatment . It is a hydrophilic d-amino acid tetrapeptide , properties that may reduce blood-brain-barrier penetration .
Results or Outcomes
In randomized, double-blind, placebo-controlled, multicentre phase 3 trials, difelikefalin produced clinically meaningful improvements in the intensity of itch in patients with moderate-to-severe CKD-associated pruritus . Difelikefalin was also associated with improved itch-related quality of life relative to placebo . The most common treatment-emergent adverse events in difelikefalin recipients are diarrhoea, dizziness and nausea, typically of mild or moderate severity .
Treatment of Postoperative Pain
Specific Scientific Field
This application falls under the field of Anesthesiology .
Summary of the Application
Difelikefalin is under development by Cara Therapeutics as an intravenous agent for the treatment of postoperative pain . Postoperative pain is a common consequence of surgical procedures and can have deleterious effects on individuals’ recovery and long-term health.
Methods of Application or Experimental Procedures
In this context, Difelikefalin would be administered intravenously to manage pain after surgery . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the nature of the surgical procedure.
Results or Outcomes
The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective pain relief while minimizing the side effects often associated with opioid medications.
Oral Formulation Development
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
An oral formulation of Difelikefalin has also been developed . This could potentially expand its use to outpatient settings and make it more accessible to a wider range of patients.
Methods of Application or Experimental Procedures
The oral formulation would be taken by mouth, making it a more convenient option for patients who are not undergoing hemodialysis or who do not have access to intravenous administration .
Results or Outcomes
The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide a safe and effective oral formulation of Difelikefalin that maintains its therapeutic benefits.
Treatment of Pruritus in Atopic Dermatitis
Specific Scientific Field
This application falls under the field of Dermatology .
Summary of the Application
An oral formulation of Difelikefalin has been developed and is being studied for the treatment of pruritus associated with atopic dermatitis . Atopic dermatitis, also known as eczema, is a condition that makes your skin red and itchy.
Methods of Application or Experimental Procedures
In this context, Difelikefalin would be administered orally to manage itching associated with atopic dermatitis . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.
Results or Outcomes
The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.
Treatment of Pruritus in Notalgia Paraesthetica
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Notalgia paraesthetica is a sensory neuropathy characterized by pruritus of the upper to middle back, and an oral formulation of Difelikefalin is being studied for the treatment of this condition .
Methods of Application or Experimental Procedures
In this context, Difelikefalin would be administered orally to manage itching associated with notalgia paraesthetica . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.
Results or Outcomes
The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.
Treatment of Pruritus in Primary Biliary Cholangitis
Specific Scientific Field
This application falls under the field of Hepatology .
Summary of the Application
Primary biliary cholangitis is a chronic disease in which the bile ducts in your liver are slowly destroyed. Pruritus, or itching, is a common symptom of this disease. An oral formulation of Difelikefalin is being studied for the treatment of pruritus associated with primary biliary cholangitis .
Methods of Application or Experimental Procedures
In this context, Difelikefalin would be administered orally to manage itching associated with primary biliary cholangitis . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.
Results or Outcomes
The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.
Safety And Hazards
Orientations Futures
Difelikefalin has been approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis . Clinical studies of an oral formulation of difelikefalin have also been completed or are underway in pruritus indications, including pruritus associated with atopic dermatitis, notalgia paraesthetica, or primary biliary cholangitis .
Propriétés
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Difelikefalin | |
CAS RN |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.